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Compound of Interest

Compound Name:
Methyl 3-acetyl-4-

hydroxybenzoate

Cat. No.: B1366952 Get Quote

An In-Depth Technical Guide to Methyl 3-acetyl-4-hydroxybenzoate: Chemical Properties,

Structure, and Synthetic Insights

Introduction
Methyl 3-acetyl-4-hydroxybenzoate is a substituted aromatic compound possessing a unique

combination of functional groups: a phenolic hydroxyl, an acetyl (ketone), and a methyl ester.

This trifunctional arrangement makes it a molecule of significant interest in synthetic organic

chemistry, serving as a versatile intermediate or building block for more complex molecular

architectures. While not a widely commercialized end-product itself, its structural motifs are

present in various biologically active molecules and fine chemicals. This guide, intended for

researchers and drug development professionals, provides a detailed exploration of its

chemical and physical properties, structural characteristics, synthetic pathways, and potential

applications, grounded in established chemical principles.

Chemical Structure and Nomenclature
The structure of Methyl 3-acetyl-4-hydroxybenzoate is defined by a benzene ring substituted

at specific positions. According to IUPAC nomenclature, the primary functional group is the

methyl benzoate. The substituents are an acetyl group at position 3 and a hydroxyl group at

position 4.

IUPAC Name: methyl 3-acetyl-4-hydroxybenzoate[1]
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CAS Number: 57009-12-8[1][2][3]

Synonyms: 3-Acetyl-4-hydroxybenzoic acid methyl ester, 2'-hydroxy-5'-carbomethoxy-

acetophenone, Aspirin Impurity 13[1][3][4]

The spatial arrangement of the acetyl and hydroxyl groups ortho to each other allows for

intramolecular hydrogen bonding, which influences the compound's physical properties, such

as its melting point and spectral characteristics.
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Caption: 2D Structure of Methyl 3-acetyl-4-hydroxybenzoate.

Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, application in

synthesis, and potential biological activity. The data below is compiled from various chemical
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databases.

Property Value Source

Molecular Formula C₁₀H₁₀O₄ [1][2]

Molecular Weight 194.18 g/mol [1][2]

Exact Mass 194.05790880 Da [1][4]

Appearance Solid (predicted)

Topological Polar Surface Area

(TPSA)
63.6 Å² [1][2]

Hydrogen Bond Donor Count 1 [2][4]

Hydrogen Bond Acceptor

Count
4 [2][4]

Rotatable Bond Count 3 [4]

LogP (calculated) 1.38 - 1.7 [1][2]

Synthesis Pathways
The synthesis of Methyl 3-acetyl-4-hydroxybenzoate is not commonly detailed in high-yield,

large-scale preparations, but its structure strongly suggests a synthesis strategy based on the

Fries Rearrangement. This reaction is a cornerstone of organic synthesis for converting

phenolic esters into hydroxy aryl ketones.[5][6]

The logical precursor for this synthesis is Methyl 4-acetoxybenzoate. This starting material can

be readily synthesized from the inexpensive and commercially available Methyl 4-

hydroxybenzoate (a common preservative also known as Methylparaben) via acetylation.[7]

The subsequent Lewis acid-catalyzed Fries Rearrangement promotes the migration of the

acetyl group from the phenolic oxygen to the carbon of the aromatic ring.

The reaction is ortho, para-selective.[8] Since the para position relative to the hydroxyl group is

blocked by the methyl ester, the acetyl group is directed to one of the two equivalent ortho

positions (positions 3 or 5).
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Experimental Protocol: Fries Rearrangement of Methyl
4-acetoxybenzoate
This protocol is a representative procedure based on established methods for the Fries

Rearrangement.[5][8]

Step 1: Preparation of Methyl 4-acetoxybenzoate

To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like dichloromethane

or ethyl acetate, add triethylamine (1.2 eq).

Cool the mixture in an ice bath (0 °C).

Slowly add acetyl chloride (1.1 eq) dropwise while stirring.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin

Layer Chromatography (TLC).

Upon completion, perform an aqueous workup by washing with dilute HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield Methyl 4-acetoxybenzoate, which can be used in the next step, often

without further purification.

Step 2: Fries Rearrangement

In a dry, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add Methyl

4-acetoxybenzoate (1.0 eq).

Carefully add anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, in portions

(approx. 2.0-3.0 eq).[5] The reaction is often performed neat or in a high-boiling inert solvent.

Heat the reaction mixture, typically to temperatures above 160 °C, to favor the formation of

the ortho-isomer, which is the thermodynamically controlled product.[9] Lower temperatures

tend to favor the para-product.[9]
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Maintain the temperature for several hours, monitoring the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature and then carefully

quench it by slowly pouring it onto crushed ice and concentrated HCl.

Extract the product into an organic solvent such as ethyl acetate (3x).

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium

sulfate.

Concentrate the solvent under reduced pressure.

Purify the resulting crude solid, Methyl 3-acetyl-4-hydroxybenzoate, by recrystallization or

column chromatography.
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Caption: General workflow for the Fries Rearrangement synthesis.
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Spectral Data Interpretation (Predicted)
While a published, peer-reviewed spectrum for this specific compound is not readily available,

its spectral properties can be reliably predicted based on its functional groups and established

spectroscopic principles.[10][11]

¹H NMR (Proton NMR): In a solvent like CDCl₃, the following peaks are expected:

A singlet around 12 ppm for the phenolic -OH proton, shifted significantly downfield due to

strong intramolecular hydrogen bonding with the adjacent acetyl group.

A doublet for the aromatic proton at C5, likely around 7.8-8.0 ppm.

A doublet of doublets for the aromatic proton at C6, likely around 7.6-7.8 ppm.

A doublet for the aromatic proton at C2, likely around 6.9-7.1 ppm.

A singlet for the methyl ester (-OCH₃) protons around 3.9 ppm.

A singlet for the acetyl (-COCH₃) protons around 2.6 ppm.

¹³C NMR (Carbon NMR):

A peak for the ester carbonyl carbon around 165-170 ppm.

A peak for the ketone carbonyl carbon around 195-200 ppm.

Aromatic carbons would appear in the 115-160 ppm range, with the carbon bearing the -

OH group (C4) being the most shielded (upfield) and the carbons adjacent to carbonyls

being more deshielded (downfield).

The methyl ester carbon (-OCH₃) would appear around 52 ppm.

The acetyl methyl carbon (-COCH₃) would appear around 25-30 ppm.

Infrared (IR) Spectroscopy:

A broad O-H stretch from the phenolic hydroxyl group, centered around 3000-3400 cm⁻¹.
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A sharp C=O stretch from the methyl ester carbonyl around 1720-1740 cm⁻¹.

A sharp C=O stretch from the ketone carbonyl, likely shifted to a lower frequency (1650-

1680 cm⁻¹) due to conjugation and hydrogen bonding.

C-O stretches in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

Reactivity and Potential Applications
The utility of Methyl 3-acetyl-4-hydroxybenzoate in drug development and research stems

from the reactivity of its three distinct functional groups.[12]

Phenolic Hydroxyl Group: This group is a nucleophile and can be easily alkylated or acylated

to introduce diverse side chains, a common strategy for modulating a molecule's solubility,

lipophilicity, and biological target affinity.[13]

Acetyl Group (Ketone): The carbonyl carbon is electrophilic and can undergo nucleophilic

addition reactions. The adjacent methyl protons are weakly acidic and can participate in

condensation reactions (e.g., Claisen-Schmidt) to form larger, more complex structures like

chalcones, which are precursors to flavonoids.[14]

Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid,

providing a handle for amide bond formation or other modifications. It can also be reduced to

a primary alcohol.

This combination of functionalities makes Methyl 3-acetyl-4-hydroxybenzoate a valuable

scaffold. While specific applications in marketed drugs are not widely documented, its structure

is analogous to intermediates used in the synthesis of various pharmaceutical agents.[15] For

instance, substituted hydroxyacetophenones are precursors in the synthesis of many

biologically active compounds. The strategic placement of functional groups allows for

regioselective modifications, building molecular complexity in a controlled manner, which is a

critical aspect of modern drug design.[16]

Safety and Hazards
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According to GHS classification data submitted to the European Chemicals Agency (ECHA),

Methyl 3-acetyl-4-hydroxybenzoate is considered hazardous.[1]

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H318: Causes serious eye damage.[1]

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be used when handling this chemical. Work should be conducted in a

well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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